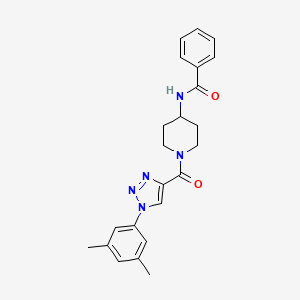

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

N-(1-(1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a piperidin-4-yl group, which is further substituted with a 1,2,3-triazole ring bearing a 3,5-dimethylphenyl substituent. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmaceutical and materials science research. The 1,2,3-triazole ring, synthesized via click chemistry, enhances metabolic stability and binding interactions, while the 3,5-dimethylphenyl group contributes to lipophilicity and steric bulk .

Properties

IUPAC Name |

N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-16-12-17(2)14-20(13-16)28-15-21(25-26-28)23(30)27-10-8-19(9-11-27)24-22(29)18-6-4-3-5-7-18/h3-7,12-15,19H,8-11H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXYAQFOVAZGJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.

Coupling with Benzamide: The final step often involves coupling the triazole-piperidine intermediate with benzoyl chloride under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the triazole moiety.

Reduction: Reduction reactions can be used to modify the triazole ring or reduce any nitro groups present in the structure.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. Research has shown that derivatives of triazole can inhibit tumor growth and induce apoptosis in cancer cells. For instance:

- Mechanism of Action : The presence of the triazole ring enhances the interaction with biological targets involved in cancer proliferation pathways.

- Case Study : A derivative similar to N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide demonstrated moderate activity against melanoma and breast cancer cell lines in vitro .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The triazole group is known for its ability to disrupt the cell membranes of bacteria and fungi.

- Research Findings : In vitro studies have reported that triazole derivatives can exhibit broad-spectrum antibacterial effects, making them candidates for further development in treating infections caused by resistant strains .

Synthesis of Novel Compounds

The synthesis of this compound involves various synthetic methodologies that can be adapted for creating other compounds.

- Methodologies : Techniques such as click chemistry are employed to synthesize triazole derivatives efficiently. This approach allows for the rapid assembly of complex molecules from simpler precursors .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound can lead to the development of more potent analogs.

- SAR Studies : Investigations into how modifications on the piperidine or benzamide portions affect biological activity can provide insights into optimizing therapeutic efficacy .

Neurological Disorders

Preliminary studies suggest that derivatives of this compound may have neuroprotective effects.

- Exploratory Research : Compounds with similar structures have been investigated for their potential in treating neurological conditions such as Alzheimer's disease due to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses .

Pain Management

The compound's structural features may contribute to analgesic properties.

Mechanism of Action

The mechanism of action of “N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include:

Enzymes: Inhibition of enzymes like cytochrome P450 or kinases.

Receptors: Binding to receptors such as G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Spectroscopic and Analytical Data

- 1H-NMR: The target’s NMR spectrum would show distinct signals for the 3,5-dimethylphenyl group (aromatic protons at ~6.7–7.2 ppm, methyl groups at ~2.3 ppm) and the triazole proton (~8.1 ppm). This contrasts with analogs like 6f , where difluoromethoxy protons resonate at ~6.5 ppm, and 8a , where ethylthioureido protons appear as triplets near ~1.2–3.4 ppm .

- Mass Spectrometry: The target’s theoretical [M + H]+ ion (m/z ~421.44) aligns with analogs such as 6e (m/z 410.18) and 13a (m/z 383.13), confirming structural consistency in piperidine-benzamide frameworks .

Functional Implications

- Lipophilicity: The 3,5-dimethylphenyl group in the target increases logP compared to polar analogs like 6g (nicotinamide). This may enhance membrane permeability but reduce solubility.

- Binding Affinity: The triazole core in the target could engage in π-π stacking or hydrogen bonding, similar to pyrazine in 6h () or sulfonyl groups in 14d () .

- Metabolic Stability: Fluorinated analogs (e.g., 6e , 13a ) likely exhibit superior stability over the target due to fluorine’s resistance to oxidative metabolism .

Biological Activity

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 306.39 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylphenyl derivatives with piperidine and triazole intermediates. The process may include several steps such as:

- Formation of the triazole ring via cycloaddition reactions.

- Coupling with piperidine to introduce the piperidinyl group.

- Final acylation to form the benzamide structure.

Anticancer Activity

Recent studies have indicated that compounds containing triazole moieties exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown:

- Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is often attributed to the induction of apoptosis and cell cycle arrest.

- Targeting Specific Kinases : Some studies have highlighted the ability of triazole derivatives to inhibit specific kinases involved in cancer progression. For example, compounds were found to inhibit RET kinase activity effectively .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

- Bacterial Inhibition : Preliminary tests showed that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria. The presence of the triazole ring is believed to enhance membrane permeability and disrupt bacterial cell walls .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects attributed to compounds with similar structures:

- Cytoprotective Mechanisms : Studies indicate that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.